[(2-Piperidin-1-yl-2-adamantyl)methyl]amine
Description
Properties
IUPAC Name |
(2-piperidin-1-yl-2-adamantyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c17-11-16(18-4-2-1-3-5-18)14-7-12-6-13(9-14)10-15(16)8-12/h12-15H,1-11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGLQLSXVRKAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(C3CC4CC(C3)CC2C4)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Piperidin-1-yl-2-adamantyl)methyl]amine typically involves the reaction of 2-adamantanone with piperidine in the presence of a reducing agent. One common method is the reductive amination of 2-adamantanone with piperidine using sodium triacetoxyborohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Reactivity of the Primary Amine
The primary amine group in [(2-Piperidin-1-yl-2-adamantyl)methyl]amine is a nucleophilic site for:
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Schiff base formation : Reaction with aldehydes/ketones to form imines (e.g., under anhydrous conditions with TiCl₄) .
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Sulfonamide synthesis : Treatment with sulfonyl chlorides (e.g., TsCl) yields sulfonamides .
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Coordination chemistry : The amine may act as a ligand for transition metals (e.g., Mn or Pd complexes) .
Example reaction :
(R = adamantane-piperidine backbone; R' = acyl group)
Adamantane-Specific Modifications
The adamantyl group’s rigidity and hydrophobicity influence reactivity:
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Halogenation : Electrophilic substitution at bridgehead positions (e.g., bromination with Br₂/Fe) .
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Oxidation : Adamantane derivatives resist radical-based oxidation but undergo metal-catalyzed C–H activation (e.g., Mn complexes for benzylic oxidation) .
Piperidine Ring Transformations
The piperidine moiety can undergo:
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N-Functionalization : Quaternization with methyl iodide or benzyl bromide .
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Ring-opening : Acid-catalyzed cleavage to form linear amines (e.g., with HCl/EtOH) .
Comparative Analysis of Analogous Compounds
Theoretical and Computational Insights
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Conformational stability : Adamantane-piperidine hybrids favor chair conformations for both rings, with energy differences between conformers (~3.6–3.9 kcal/mol) .
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Intermolecular interactions : C–H···S, C–H···O, and π-stacking dominate crystal packing .
Biological Relevance
While not directly studied, adamantane-piperidine hybrids show:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of [(2-Piperidin-1-yl-2-adamantyl)methyl]amine derivatives as anticancer agents. For instance, compounds containing adamantane structures have been shown to inhibit various cancer types through mechanisms that involve the modulation of signaling pathways such as Akt and PKA, which are critical in tumor growth and survival . The incorporation of piperidine moieties enhances the bioactivity of these compounds by improving their binding affinity to target proteins involved in cancer progression.
Table 1: Summary of Anticancer Studies Involving Adamantane Derivatives
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. Research indicates that derivatives of this compound can act as soluble epoxide hydrolase (sEH) inhibitors, which play a significant role in inflammatory processes . By inhibiting sEH, these compounds can reduce inflammation in models of acute pancreatitis and other inflammatory diseases.
Case Study: Inhibition of sEH
In vivo studies demonstrated that certain adamantane-based inhibitors significantly reduced markers of inflammation and pancreatic damage in models of acute pancreatitis, showcasing the therapeutic potential of these compounds in treating inflammatory disorders .
Alzheimer's Disease
The relevance of this compound extends to neurodegenerative diseases such as Alzheimer's disease. Mannich bases derived from similar structures have shown promise as acetylcholinesterase inhibitors, which are crucial for enhancing cognitive function and mitigating cognitive decline associated with Alzheimer's . The ability to cross the blood-brain barrier is a significant advantage for these compounds.
Table 2: Neuroprotective Activities of Mannich Bases
Mechanism of Action
The mechanism of action of [(2-Piperidin-1-yl-2-adamantyl)methyl]amine involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the adamantyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with [(2-Piperidin-1-yl-2-adamantyl)methyl]amine, differing primarily in substituents or backbone modifications:
Functional Comparisons
Basicity and Reactivity: The adamantane group in this compound likely reduces solubility in polar solvents compared to simpler piperidine derivatives like [(1-Methylpiperidin-4-yl)methyl]amine, which has a lower molecular weight and higher volatility . Piperidine-based amines (e.g., 2-Piperidinoethylamine) exhibit strong basicity (pKa ~10–11), enabling applications in CO₂ capture via carbamate formation . However, the bulky adamantane group may sterically hinder such reactions in the target compound.
Thermal Stability :
- [(1-Methylpiperidin-4-yl)methyl]amine shows a boiling point of 159.8°C and flash point of 50.3°C, typical for low-molecular-weight amines . The adamantane-containing analogue is expected to have higher thermal stability due to its rigid, fused-ring system.
Adsorption and Catalytic Properties: Piperidine derivatives like MDEA (methyl diethanol amine) are widely used in CO₂ adsorption, achieving capacities up to 2.63 mmol/g when impregnated on mesoporous carbon .
Biological Activity: Piperidine-ethylamine hybrids (e.g., 2-Piperidinoethylamine) are precursors in drug design, particularly for kinase inhibitors or neurotransmitter analogs .
Biological Activity
[(2-Piperidin-1-yl-2-adamantyl)methyl]amine is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, pharmacodynamics, and therapeutic potential, particularly in relation to viral infections and other biological targets.
Synthesis
The synthesis of this compound typically involves the Mannich reaction, which incorporates an aminomethyl function into various substrates. This method has been widely used to create Mannich bases, a class of compounds known for their diverse biological activities .
Antiviral Activity
Research indicates that derivatives of adamantyl piperidines exhibit significant antiviral properties. For instance, a study found that 2-(2-adamantyl)piperidines demonstrated anti-influenza activity, with one compound being 3-4 times more effective than traditional antiviral agents like amantadine against the H2N2 strain of influenza A . This suggests that the structural features of adamantyl compounds enhance their interaction with viral targets.
Structure-Activity Relationship (SAR)
The biological activity of compounds in this class often correlates with their structural characteristics. The presence of bulky substituents, such as the adamantyl group, influences the conformational properties and thus the biological efficacy of these compounds. Computational chemistry and NMR spectroscopy have been employed to elucidate these relationships, revealing that modifications can drastically alter activity levels .
Case Studies
The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with sigma receptors (σRs), which are implicated in various cellular processes including modulation of calcium signaling and cellular stress responses. This interaction may contribute to the compound's neuroprotective effects and its potential in treating neurological disorders .
Toxicity and Safety Profile
Toxicity assessments are crucial for evaluating the safety of new compounds. In vitro studies on cell lines have shown that certain derivatives maintain high viability at concentrations significantly above their effective doses, indicating a favorable safety profile .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [(2-Piperidin-1-yl-2-adamantyl)methyl]amine, and how are the products characterized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including the functionalization of adamantane derivatives with piperidine and subsequent amine group introduction. For example, adamantane derivatives can be synthesized via Friedel-Crafts alkylation or halogenation followed by nucleophilic substitution with piperidine . Characterization employs Fourier-transform infrared spectroscopy (FTIR) to confirm amine (C-N stretch at ~1031 cm⁻¹) and hydroxyl groups (O-H stretch at ~3395 cm⁻¹), elemental analysis to quantify nitrogen content (e.g., 23 wt.% increase post-functionalization), and BET analysis to assess pore structure modifications (e.g., 43% reduction in surface area after amine loading) .
Q. How does the adamantyl group influence the physicochemical properties of this compound?
- Methodological Answer : The adamantyl group’s rigid, hydrophobic structure enhances thermal stability and steric hindrance, which can reduce undesired side reactions in catalytic or adsorption applications. For instance, adamantane derivatives exhibit higher melting points and lower solubility in polar solvents compared to linear alkanes, as demonstrated in PubChem data for structurally similar compounds . This rigidity also impacts pore accessibility in mesoporous materials, as seen in studies where adamantane-based amines reduced BET surface area but improved CO₂ adsorption capacity via chemical interactions .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying adamantane and piperidine ring integration. FTIR identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹), while mass spectrometry (MS) confirms molecular weight. Elemental analysis quantifies nitrogen content to validate amine loading efficiency, as shown in studies achieving 23 wt.% nitrogen increase post-functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions between surface area reduction and enhanced CO₂ adsorption in amine-functionalized adsorbents?
- Methodological Answer : While amine loading reduces porosity (e.g., 50% pore volume loss in aMDEA-MC), adsorption capacity increases due to chemisorption between CO₂ and amine groups. For example, aMDEA-MC achieved 2.63 mmol CO₂/g adsorption despite a 43% BET surface area reduction, highlighting the dominance of chemical interactions over physical adsorption . Researchers should optimize amine density to balance porosity and active sites, using kinetic models (e.g., pseudo-second-order) to distinguish physisorption and chemisorption contributions .
Q. What computational methods predict interactions between this compound and target molecules like CO₂?
- Methodological Answer : Density functional theory (DFT) calculations model amine-CO₂ reaction pathways (e.g., carbamate formation) and binding energies. Molecular dynamics (MD) simulations assess diffusion barriers in porous matrices, as validated by experimental adsorption isotherms . Studies on similar amines show that tertiary amines (like piperidine) exhibit lower activation energies for CO₂ capture compared to primary amines .
Q. How can reaction conditions be optimized for introducing the piperidinyl group into adamantane-based structures?
- Methodological Answer : Key factors include solvent polarity (e.g., ethanol/water mixtures for improved solubility), temperature (80–120°C for efficient nucleophilic substitution), and catalyst choice (e.g., HCl for acid-mediated reactions). Wet impregnation, as used in mesoporous carbon functionalization, ensures uniform amine distribution without pore blockage . Kinetic studies using in situ FTIR or Raman spectroscopy can monitor reaction progress .
Q. What strategies mitigate pore blockage while functionalizing mesoporous materials with bulky amines like this compound?
- Methodological Answer : Controlled impregnation techniques, such as stepwise loading (e.g., 23–50 wt.% amine concentrations), preserve partial porosity while maximizing active sites . Co-functionalization with smaller molecules (e.g., methyl groups) or post-synthesis annealing can reopen blocked pores. For instance, aMDEA-MC retained 57% of its original surface area at 23 wt.% loading, achieving optimal CO₂ adsorption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
